2-(((3-(4-Fluorophenyl)-5-mercapto-4H-1,2,4-triazol-4-yl)imino)methyl)phenol
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Overview
Description
2-(((3-(4-Fluorophenyl)-5-mercapto-4H-1,2,4-triazol-4-yl)imino)methyl)phenol is a complex organic compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(((3-(4-Fluorophenyl)-5-mercapto-4H-1,2,4-triazol-4-yl)imino)methyl)phenol typically involves the condensation reaction between 4-fluorobenzaldehyde and 3-amino-5-mercapto-1,2,4-triazole in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure maximum yield and purity. Continuous flow reactors and automated synthesis systems may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
2-(((3-(4-Fluorophenyl)-5-mercapto-4H-1,2,4-triazol-4-yl)imino)methyl)phenol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The imine group can be reduced to form amines.
Substitution: The phenolic hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Disulfides and sulfoxides.
Reduction: Amines.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
2-(((3-(4-Fluorophenyl)-5-mercapto-4H-1,2,4-triazol-4-yl)imino)methyl)phenol has been explored for various scientific research applications:
Mechanism of Action
The mechanism of action of 2-(((3-(4-Fluorophenyl)-5-mercapto-4H-1,2,4-triazol-4-yl)imino)methyl)phenol involves its interaction with specific molecular targets. The compound can form coordination complexes with metal ions, which can enhance its biological activity. It may also inhibit enzyme activity by binding to the active site or interacting with essential cofactors, thereby disrupting normal cellular processes .
Comparison with Similar Compounds
Similar Compounds
(E)-2-(((4-Fluorophenyl)imino)methyl)phenol: Shares the Schiff base structure but lacks the triazole and thiol groups.
Thiazole-based Schiff bases: Similar in structure but contain a thiazole ring instead of a triazole ring.
Uniqueness
2-(((3-(4-Fluorophenyl)-5-mercapto-4H-1,2,4-triazol-4-yl)imino)methyl)phenol is unique due to the presence of both a triazole ring and a thiol group, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for diverse applications in various fields, making it a versatile compound for scientific research and industrial use .
Properties
CAS No. |
585555-78-8 |
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Molecular Formula |
C15H11FN4OS |
Molecular Weight |
314.3 g/mol |
IUPAC Name |
3-(4-fluorophenyl)-4-[(E)-(2-hydroxyphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C15H11FN4OS/c16-12-7-5-10(6-8-12)14-18-19-15(22)20(14)17-9-11-3-1-2-4-13(11)21/h1-9,21H,(H,19,22)/b17-9+ |
InChI Key |
SNLIBXRFNMRGRX-RQZCQDPDSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=N/N2C(=NNC2=S)C3=CC=C(C=C3)F)O |
Canonical SMILES |
C1=CC=C(C(=C1)C=NN2C(=NNC2=S)C3=CC=C(C=C3)F)O |
Origin of Product |
United States |
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